

Application Note: Quantifying the Antiviral Effect of Bavtavirine Using a p24 Antigen Assay

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Audience: Researchers, scientists, and drug development professionals in the field of virology and antiretroviral therapy.

Abstract: This document provides a detailed protocol for quantifying the in vitro antiviral activity of **Bavtavirine**, a non-nucleoside reverse transcriptase inhibitor (NNRTI), against Human Immunodeficiency Virus Type 1 (HIV-1). The methodology is centered on the p24 antigen capture Enzyme-Linked Immunosorbent Assay (ELISA), a reliable and widely used method for monitoring HIV-1 replication. The HIV-1 p24 protein is the major core structural protein of the virus, and its concentration in cell culture supernatants correlates directly with the level of viral replication.[1][2][3] This application note includes the mechanism of action of **Bavtavirine**, a step-by-step experimental protocol, data analysis procedures, and illustrative results presented in a tabular format.

Mechanism of Action: Bavtavirine (NNRTI)

Bavtavirine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).[4][5] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural deoxynucleotides for incorporation into the growing viral DNA chain, NNRTIs employ a different mechanism.[6] They bind to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase, distant from the enzyme's active site.[6] This allosteric binding induces a conformational change in the enzyme, which distorts the active site and severely limits its polymerase activity.[6][7] By inhibiting reverse transcriptase, **Bavtavirine** effectively blocks the

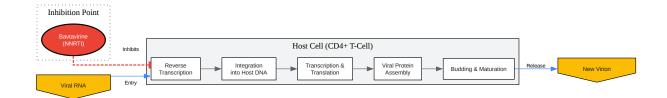




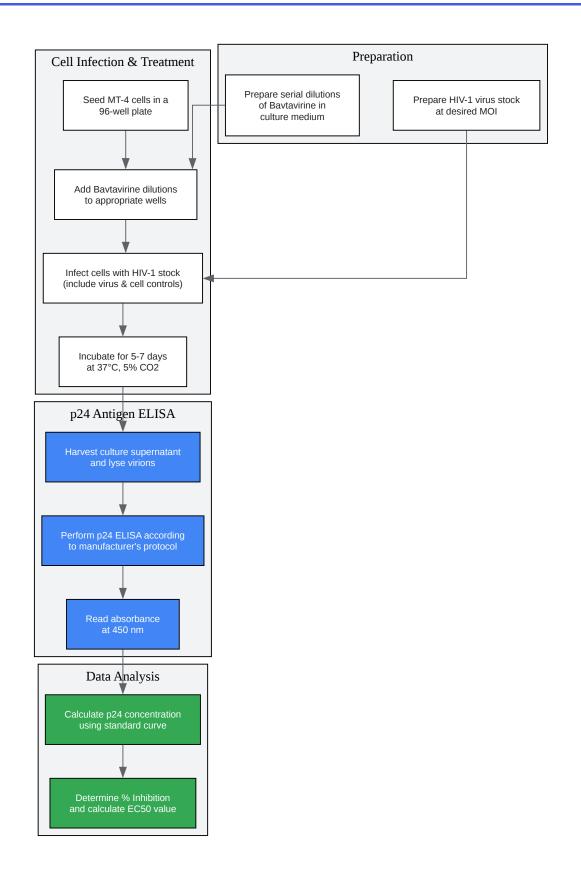


conversion of the viral RNA genome into proviral DNA, a critical step in the HIV-1 replication cycle.[8]









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